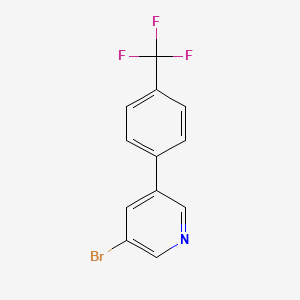

3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine

Descripción general

Descripción

“3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine” is a chemical compound with the molecular formula C12H7BrF3N . It is a solid substance .

Synthesis Analysis

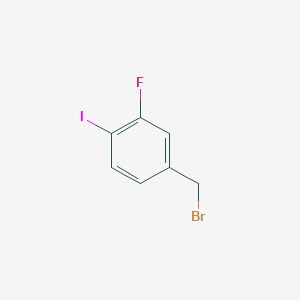

This compound can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to a phenyl ring via a carbon atom. The phenyl ring carries a trifluoromethyl group, and the pyridine ring carries a bromo group .Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of several crop-protection products . The trifluoromethyl group and the pyridine moiety are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis

The compound is a white to light yellow crystal powder . It has a molecular weight of 302.0898896 . The empirical formula is C7H4BrF3O .Aplicaciones Científicas De Investigación

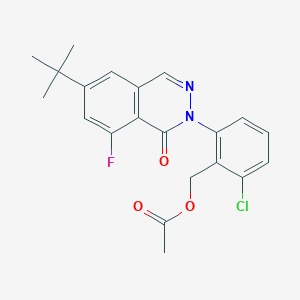

Agrochemicals

3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine: is a key structural motif in the synthesis of agrochemicals. Its derivatives, particularly those containing the trifluoromethylpyridine (TFMP) moiety, are extensively used in crop protection. The introduction of TFMP derivatives has led to the development of over 20 new agrochemicals with ISO common names. These compounds are primarily utilized for their pest-repellent properties, offering a robust defense against a variety of crop pests .

Pharmaceuticals

In the pharmaceutical industry, TFMP derivatives have been incorporated into several drugs. Currently, five pharmaceutical products containing the TFMP group have received market approval. The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the biological activities of these drugs .

Veterinary Medicine

Similar to their use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. Two veterinary products featuring the TFMP structure have been approved for market use. These products play a crucial role in animal healthcare, providing treatments for various conditions .

Synthesis of Fluorinated Compounds

The compound serves as an intermediate in the synthesis of fluorinated organic chemicals, which are increasingly important in scientific research. The presence of fluorine atoms significantly affects the biological activity and physical properties of these compounds, making them valuable in multiple research applications .

Fungicidal Activity

TFMP-substituted pyridine derivatives have demonstrated higher fungicidal activity compared to other derivatives. This makes them particularly useful in the development of new fungicides that can offer more effective protection against fungal pathogens .

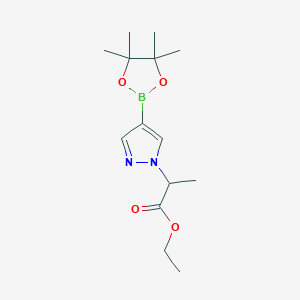

Building Blocks for Condensation Reactions

The compound is also used as a building block in condensation reactions. These reactions are fundamental in creating complex molecules for various applications, including the synthesis of more advanced pharmaceuticals and agrochemicals .

Vapor-Phase Reactions

TFMP derivatives are involved in vapor-phase reactions, which are critical in the production of certain agrochemicals and pharmaceuticals. These reactions allow for the creation of compounds with specific desired properties .

Development of Functional Materials

The research into TFMP derivatives extends beyond agrochemicals and pharmaceuticals into the realm of functional materials. The unique characteristics of these compounds contribute to advances in material sciences, leading to the creation of materials with novel properties .

Mecanismo De Acción

Target of Action

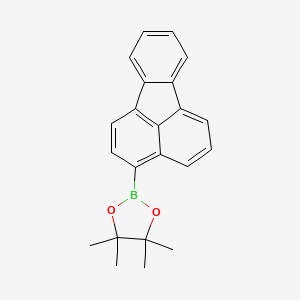

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which could imply involvement in pathways related to carbon–carbon bond formation .

Result of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which result in the formation of new carbon–carbon bonds .

Action Environment

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are known for their mild and functional group tolerant reaction conditions .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Direcciones Futuras

Trifluoromethylpyridine (TFMP) and its derivatives, including “3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine”, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Propiedades

IUPAC Name |

3-bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3N/c13-11-5-9(6-17-7-11)8-1-3-10(4-2-8)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTHQKSQZWMKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735028 | |

| Record name | 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675590-01-9 | |

| Record name | 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

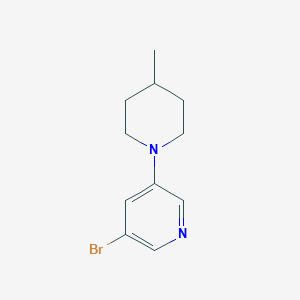

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)

![Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1444491.png)